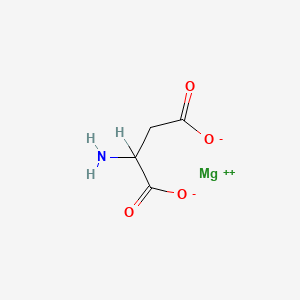

(Aspartato(2-))magnesium

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

62-52-2 |

|---|---|

Fórmula molecular |

C4H5MgNO4 |

Peso molecular |

155.39 g/mol |

Nombre IUPAC |

magnesium 2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 |

Clave InChI |

NFFJLMKHRCXLJO-UHFFFAOYSA-L |

SMILES canónico |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Otros números CAS |

52101-01-6 1187-91-3 62-52-2 |

Secuencia |

D |

Origen del producto |

United States |

Synthetic Strategies and Preparation Methodologies for Magnesium Dl Aspartate

Conventional Aqueous-Phase Synthesis Routes

The classical approach to synthesizing Magnesium DL-aspartate involves its preparation in a water-based medium. This method relies on the reaction between a magnesium source and DL-aspartic acid, followed by isolation of the product from the solution.

Reaction Parameters and Stoichiometric Control

In a typical aqueous synthesis, a magnesium-containing compound is reacted with DL-aspartic acid in purified water. google.com Common magnesium sources include magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and magnesium carbonate (MgCO₃). google.commdpi.com The reaction is governed by stoichiometric control, typically employing a 2:1 molar ratio of DL-aspartic acid to the magnesium source to form the desired salt. google.com

The reaction is often facilitated by heating. Temperatures may be elevated to between 70-80°C or brought to reflux for a period of one to three hours to ensure the reaction proceeds to completion. google.comgoogle.com This process results in the formation of a Magnesium DL-aspartate solution. google.com

Table 1: Typical Reaction Parameters for Aqueous-Phase Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Magnesium Source | Magnesium Oxide, Magnesium Hydroxide, Magnesium Carbonate | google.com |

| Acid | DL-Aspartic Acid | google.com |

| Molar Ratio (Acid:Mg) | 2:1 | google.com |

| Solvent | Water | google.com |

| Reaction Temperature | 70-80°C or Reflux | google.comgoogle.com |

| Reaction Time | 1-3 hours | google.com |

Crystallization Processes and Yield Optimization

Once the aqueous reaction is complete, the primary challenge is to efficiently isolate the solid Magnesium DL-aspartate. This is typically achieved through crystallization, which can be induced by concentrating the solution. google.com A common technique involves removing a significant portion of the water, often 50-80% or more, via heating or vacuum distillation. google.com This creates a supersaturated solution from which the product can crystallize upon cooling. google.com

To further enhance the yield and facilitate precipitation, a non-aqueous, water-miscible solvent such as ethanol (B145695) may be added to the concentrated aqueous solution. google.comresearchgate.net The dramatic change in solvent polarity reduces the solubility of the magnesium salt, causing it to precipitate out of the solution. google.com The resulting solid can then be collected through filtration or centrifugation, followed by drying. google.com These methods have been reported to produce high yields, potentially exceeding 90%. google.com

Influence of pH on Product Purity and Form

Control of pH is a critical parameter in the aqueous synthesis of magnesium aspartate, directly impacting the purity and final form of the product. The reaction is typically adjusted to a pH range of 5.5 to 7.5. google.comgoogle.com This range is optimal for the formation of the desired salt.

Deviations from this pH range can be detrimental. Specifically, acidic conditions have been shown to increase the presence of enantiomeric impurities. researchgate.netnih.gov While these studies focused on the L-isomer, the principle holds that maintaining the correct pH is crucial for preventing racemization and ensuring the chemical integrity of the final product. nih.gov The pH can be adjusted using either the magnesium source (if basic) or aspartic acid itself. google.com

Solid-Phase Synthesis Approaches at Ambient Temperatures

A more modern and efficient alternative to aqueous routes is the solid-phase synthesis of Magnesium DL-aspartate. This method significantly reduces water consumption and energy usage by largely eliminating the need for a solvent and subsequent high-energy drying processes. google.com

Mechanism of Solid-State Reactivity

Solid-phase synthesis involves the direct reaction of powdered reactants at room temperature. google.com The process begins by uniformly mixing DL-aspartic acid powder with a powdered magnesium source, such as magnesium oxide or magnesium hydroxide, in a 2:1 molar ratio. google.com

The reaction is initiated through a process of wet granulation. A small quantity of distilled water, typically 10% to 20% of the total weight of the powders, is slowly added to the mixture. google.com This limited amount of water is not enough to dissolve the reactants but acts as a medium to facilitate ionic contact and initiate a rapid reaction between the solid particles, generating Magnesium DL-aspartate directly in the solid state. google.com

Granulation and Drying Techniques for Enhanced Efficiency

Following the addition of water, the material is granulated, a process that can be achieved by simple stirring for smaller batches or through the use of industrial equipment like a granulator or tablet press for larger-scale production. google.com This step ensures homogeneity and prepares the material for drying.

A key advantage of this method is the simplified drying process. The granulated material can be efficiently dried using convection drying at moderate temperatures, typically between 60°C and 80°C. google.com This avoids the energy-intensive steps of concentration, crystallization, and vacuum or spray drying associated with aqueous methods, thereby improving production efficiency and reducing costs. google.com The final product is obtained as granules, which can be pulverized if a powder is desired. google.com

Table 2: Example Parameters for Solid-Phase Synthesis and Drying

| DL-Aspartic Acid (mol) | Magnesium Source (mol) | Water Added | Drying Temp. (°C) | Drying Time (h) | Source |

|---|---|---|---|---|---|

| 2 | MgO (1) | 40.0 mL | 60 | 5 | google.com |

| 400 | MgO (200) | 11.0 L | 80 | 3 | google.com |

| 2 | Mg(OH)₂ (1) | 35.0 mL | 60 | 5 | google.com |

Comparative Analysis of Energy Consumption and Production Efficiency

| Method | Energy Consumption | Production Efficiency | Key Process Steps |

| Solution-Based Synthesis (without solvent precipitation) | High | Moderate | Dissolution, reaction, concentration, crystallization, filtration, drying |

| Solution-Based Synthesis (with solvent precipitation) | Moderate to High | High (yields can exceed 90-95%) google.com | Dissolution, reaction, partial moisture removal, precipitation with non-aqueous solvent, centrifugation/filtration, drying google.com |

| Room-Temperature Solid-Phase Synthesis | Low | High | Mixing, wet granulation, convection drying google.com |

The solution-based methods, particularly those requiring concentration and crystallization, are generally more energy-intensive due to the heating and cooling cycles involved. google.com The use of organic solvents for precipitation can increase yields significantly, with some processes reporting yields of over 90% and even as high as 95%. google.com However, this introduces the need for solvent recovery systems, adding to the process complexity. google.com

Exploration of Alternative Magnesium Precursors (e.g., Magnesium Oxide, Hydroxide, Carbonate, Bicarbonate)

Magnesium Oxide (MgO): A commonly used precursor in both solution-based and solid-phase synthesis. google.com It reacts with aspartic acid to form Magnesium DL-aspartate and water.

Magnesium Hydroxide (Mg(OH)₂): Another viable precursor for both synthesis methods. google.com Its reaction with aspartic acid also yields the desired product and water.

Magnesium Carbonate (MgCO₃): This precursor is often used in aqueous solution methods. google.com The reaction with aspartic acid releases carbon dioxide gas, which requires appropriate handling.

Magnesium Bicarbonate (Mg(HCO₃)₂): This precursor exists only in aqueous solutions and is formed by the reaction of magnesium hydroxide with carbon dioxide. wikipedia.org Its use in the synthesis of Magnesium DL-aspartate is less direct and would likely involve its in-situ formation or use in a solution-based reaction. wikipedia.org The decomposition of magnesium bicarbonate can also serve as a source of magnesium oxide. mdpi.com

| Precursor | Formula | Synthesis Method Compatibility | By-products |

| Magnesium Oxide | MgO | Solution-based, Solid-phase google.com | Water |

| Magnesium Hydroxide | Mg(OH)₂ | Solution-based, Solid-phase google.com | Water |

| Magnesium Carbonate | MgCO₃ | Solution-based google.com | Water, Carbon Dioxide |

| Magnesium Bicarbonate | Mg(HCO₃)₂ | Solution-based wikipedia.org | Water, Carbon Dioxide (upon decomposition) wikipedia.org |

Scale-Up Considerations and Industrial Synthesis Adaptations

Transitioning the synthesis of Magnesium DL-aspartate from a laboratory to an industrial scale introduces several critical considerations.

For solution-based methods , the primary challenges include managing large volumes of solvents, efficient heat transfer for concentration and crystallization steps, and effective filtration and drying of the final product. google.com Industrial-scale reactors, crystallizers, and centrifuges are necessary. The recovery and recycling of organic solvents, if used, are crucial for economic and environmental reasons. google.com

The solid-phase synthesis method is particularly well-suited for industrial adaptation due to its simplified process. Industrial-scale mixers and granulators, such as tablet presses, can be employed for the wet granulation step. google.com Convection ovens or other industrial dryers are used for the final drying stage. google.com The elimination of large solvent volumes reduces the footprint and complexity of the manufacturing plant. google.com

A patented method for preparing magnesium aspartate highlights a process where after the initial reaction in water, a significant portion of the moisture is removed before adding a non-aqueous solvent to precipitate the solid product. google.com This approach claims to increase the yield from below 70% to over 90-95% and significantly reduces the amount of non-aqueous solvent needed, thereby improving production efficiency and quality. google.com

Impurities and Purification Techniques in Magnesium DL-Aspartate Synthesis

The purity of the final Magnesium DL-aspartate product is paramount, especially for its intended use in supplements. Potential impurities can arise from the starting materials or as by-products of the synthesis process.

Common impurities may include unreacted DL-aspartic acid, the magnesium precursor, and any by-products from the reaction. In solution-based synthesis using organic solvents, residual solvents can be a concern. google.com

Purification techniques are therefore essential to achieve the desired product quality.

Recrystallization: This is a standard method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified product to crystallize out, leaving impurities in the solution.

Washing: The filtered product is often washed with a solvent in which the product is sparingly soluble but the impurities are soluble. For instance, ethanol is used to wash the precipitated magnesium aspartate. journalssystem.com

Chromatographic Methods: Techniques like ion-exchange chromatography can be employed to remove ionic impurities. High-performance liquid chromatography (HPLC) can be used for both analysis and purification.

Decolorization: If the reaction solution has color impurities, it can be treated with activated carbon to decolorize it before crystallization. google.com

Drying: Proper drying under vacuum or at controlled temperatures is crucial to remove residual water and any volatile organic solvents. google.comgoogle.com

For pharmaceutical-grade applications, it is also necessary to assess for endotoxin (B1171834) levels.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of Magnesium DL-aspartate, offering non-destructive methods to probe its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic structure of a molecule. ¹H NMR, in particular, is instrumental in studying the interactions between the magnesium ion and the aspartate ligand. The chemical shifts of the protons in the aspartate molecule can be influenced by the coordination with the magnesium ion. researchgate.netnih.gov In a solution of aspartic acid, the protons on the alpha-carbon (α-CH) and beta-carbon (β-CH₂) exhibit characteristic chemical shifts. Upon chelation with a metal ion like magnesium, these shifts can change, providing evidence of the ligand-metal interaction. researchgate.net For instance, studies on similar metal-amino acid complexes have shown that changes in the chemical environment upon metal binding lead to variations in the observed proton signals. nih.gov

| Proton | Typical Chemical Shift (δ) for Aspartic Acid | Notes |

| α-CH | ~3.9 ppm | Shift can be influenced by pH and metal coordination. |

| β-CH₂ | ~2.8 ppm | Methylene protons can appear as a multiplet. |

Note: Specific chemical shifts for Magnesium DL-aspartate can vary based on solvent, concentration, and pH.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in Magnesium DL-aspartate by measuring the absorption of infrared radiation. nih.gov The key functional groups in aspartate are the carboxylate groups (-COO⁻) and the amine group (-NH₂). The coordination of the magnesium ion to the carboxylate groups leads to characteristic shifts in their vibrational frequencies compared to free aspartic acid. nih.gov For example, the asymmetric stretching vibration of the C=O in the carboxyl group is particularly sensitive to metal ion coordination. researchgate.net Studies on magnesium aspartate nanomaterials have identified absorption peaks corresponding to carboxylic acids and the Mg-O bond. researchgate.net

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |

| N-H stretching (amine) | 3200-3500 | Broad peak indicating the amine group. |

| C=O stretching (asymmetric, carboxylate) | ~1620 | Shifted from ~1750 cm⁻¹ in protonated carboxylic acid, indicating ionic character and metal coordination. |

| C=O stretching (symmetric, carboxylate) | ~1400 | Indicates the deprotonated carboxylate group. nih.gov |

| Mg-O stretching | 600-900 | Lower frequency bands can be indicative of the metal-oxygen bond. researchgate.net |

Source: Data compiled from various spectroscopic studies of metal-amino acid complexes. nih.govresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for generating a unique molecular "fingerprint" of a compound. nih.gov This technique measures the inelastic scattering of monochromatic light. The Raman spectrum of Magnesium DL-aspartate shows characteristic peaks corresponding to the vibrational modes of the molecule. researchgate.net Comparisons between the Raman spectra of free aspartic acid and magnesium aspartate can reveal changes in molecular vibrations upon salt formation, further confirming the structure of the complex. researchgate.net

| Vibrational Mode | Characteristic Raman Shift (cm⁻¹) |

| C-H stretching | 2900-3100 |

| C=O stretching (carboxylate) | ~1410 |

| C-N stretching | ~1130 |

| Mg-O vibrations | 500-600 |

Note: Raman shifts are approximate and can be influenced by the sample's physical state. researchgate.netresearchgate.net

Chromatographic Separations and Mass Spectrometry

Chromatographic methods are essential for separating Magnesium DL-aspartate from other substances and for resolving its constituent enantiomers, D-aspartate and L-aspartate.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of Magnesium DL-aspartate. researchgate.netnih.gov Reversed-phase HPLC can be used to determine the purity of the compound. Furthermore, chiral HPLC methods are specifically developed to separate the D- and L-enantiomers of aspartic acid. nih.govnih.gov These methods often employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their quantification. sigmaaldrich.com For instance, a method using a chiral stationary phase column can resolve a mixture of D- and L-aspartic acid. nih.gov

Gas Chromatography (GC) is another powerful technique for assessing the enantiomeric purity of the aspartate component in Magnesium DL-aspartate. researchgate.net Since amino acids are not naturally volatile, a derivatization step is required to convert them into more volatile compounds before GC analysis. nih.gov Chiral capillary columns are then used to separate these derivatized enantiomers. This method is highly sensitive and allows for the detection and quantification of even small amounts of one enantiomer in the presence of a large excess of the other, which is crucial for quality control in pharmaceutical applications. researchgate.netnih.gov For example, studies have demonstrated the use of GC to determine the D-aspartic acid content in samples of Magnesium L-aspartate. researchgate.netnih.gov

| Parameter | Typical Condition |

| Column | Chiral capillary column (e.g., Chirasil-Val) |

| Derivatization Agent | Pentafluoropropyl chloroformate or similar |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Result | Separation of D- and L-aspartate derivatives with distinct retention times. |

Source: General methodology for chiral GC analysis of amino acids. researchgate.net

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is a powerful and efficient analytical technique for the separation of charged species, and it is particularly well-suited for the chiral resolution of amino acids and their derivatives, such as the aspartate enantiomers in Magnesium DL-aspartate. The principle of chiral separation in CE relies on the differential interaction of the enantiomers with a chiral selector that is added to the background electrolyte.

Several chiral selectors can be employed for the resolution of D- and L-aspartic acid. These include cyclodextrins, macrocyclic antibiotics, chiral crown ethers, and ligand-exchange complexes. chemistryguru.com.sg For instance, a chiral capillary zone electrophoresis method has been developed and validated for the evaluation of the enantiomeric purity of magnesium-L-aspartate dihydrate. researchgate.netwikipedia.org This method utilized (2-hydroxypropyl)-β-cyclodextrin as the chiral selector coupled with laser-induced fluorescence detection to achieve sensitive and accurate quantification of the D-enantiomer. researchgate.netwikipedia.org

The optimization of separation is a critical aspect of method development in chiral CE. Key parameters that are systematically varied to achieve baseline resolution of the enantiomeric peaks include the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. Organic modifiers, such as methanol (B129727) or acetonitrile, can also be added to the buffer to enhance chiral recognition. akjournals.com

A study on the chiral separation of aspartic acid enantiomers demonstrated successful resolution using human serum albumin and sodium cholate (B1235396) as dual selectors. akjournals.com Under optimal conditions, the analytes were separated in a short analysis time of 10.5 minutes, with high reproducibility in migration time and peak area. akjournals.com The concentration of the D-enantiomer of aspartic acid in samples of magnesium-L-aspartate dihydrate has been found to range from 0.03% to 0.12%. researchgate.net

Interactive Data Table: Parameters for Chiral CE Separation of Aspartic Acid Enantiomers

| Parameter | Condition | Reference |

| Chiral Selector | (2-hydroxypropyl)-β-cyclodextrin | researchgate.netwikipedia.org |

| Detection | Laser-Induced Fluorescence (LIF) | researchgate.netwikipedia.org |

| Dual Selectors | Human Serum Albumin and Sodium Cholate | akjournals.com |

| Analysis Time | 10.5 minutes | akjournals.com |

| RSD Migration Time | < 0.12% | akjournals.com |

| RSD Peak Area | < 2.8% | akjournals.com |

Integration with Mass Spectrometry for Molecular Identification

The coupling of separation techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification of chemical compounds. Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for the analysis of polar and thermally labile molecules like amino acid chelates, as it allows for the generation of gas-phase ions from a liquid solution with minimal fragmentation. youtube.comias.ac.inresearchgate.net

In the context of Magnesium DL-aspartate, ESI-MS can be used to confirm the molecular weight of the complex. The sample, dissolved in a suitable solvent, is introduced into the ESI source, where a high voltage is applied to the liquid, creating a fine spray of charged droplets. youtube.com As the solvent evaporates from the droplets, the charge density on the surface increases, leading to the formation of gas-phase ions of the analyte. youtube.comias.ac.in

The resulting mass spectrum would be expected to show a peak corresponding to the mass-to-charge ratio (m/z) of the intact Magnesium DL-aspartate molecule or its characteristic fragments. In positive ion mode, protonated molecules or adducts with other cations (e.g., sodium) may be observed. In negative ion mode, deprotonated molecules are typically detected. researchgate.net The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the elemental composition of the detected ions with high accuracy, further confirming the identity of Magnesium DL-aspartate.

While specific ESI-MS studies on Magnesium DL-aspartate are not extensively reported in the literature, the principles of the technique are well-established for related compounds. For instance, ESI-MS has been used to characterize a glycylglycine (B550881) chelate of magnesium, where the mass spectrum showed a peak corresponding to the [Mg(G2)+H+]+ ion, confirming the formation of the chelate. nih.gov

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which is essential for verifying its stoichiometry. For Magnesium DL-aspartate, elemental analysis is used to quantify the mass percentages of carbon, hydrogen, nitrogen, and magnesium. The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula to confirm the compound's purity and composition.

Various methods can be employed for elemental analysis. Combustion analysis is a classic method for determining the percentages of carbon, hydrogen, and nitrogen. In this technique, a sample is combusted in an excess of oxygen, and the resulting combustion products (CO2, H2O, and N2) are collected and quantified.

For the determination of the magnesium content, Inductively Coupled Plasma (ICP) analysis is a highly sensitive and accurate technique. nih.gov In ICP, the sample is introduced into a high-temperature plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. ICP analysis has been successfully used to determine the magnesium to nitrogen ratio in magnesium chelates, providing crucial information for stoichiometric determination. nih.gov

A study on the synthesis and quantitative analysis of magnesium aspartate established the composition of the obtained product by determining the content of magnesium ions, aspartic acid anions, and water using chemical and physicochemical techniques, which included elemental analysis. tno.nl

Interactive Data Table: Theoretical vs. Experimental Elemental Composition of a Magnesium Chelate

| Element | Theoretical % | Experimental % | Reference |

| Carbon | 29.00 | 29.22 | researchgate.net |

| Hydrogen | 5.68 | 6.22 | researchgate.net |

| Nitrogen | 16.90 | 16.03 | researchgate.net |

| Magnesium | 8.66 | 8.78 | nih.gov |

Thermoanalytical Techniques (e.g., Thermal Decomposition Studies)

Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that a substance undergoes as a function of temperature. These methods provide valuable information about the thermal stability, dehydration, and decomposition of Magnesium DL-aspartate.

A study on the thermal decomposition of several magnesium salts, including magnesium hydrogen aspartate, utilized TGA, Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA). akjournals.com The results indicated that the thermal decomposition of these salts typically occurs in two main stages. The first stage corresponds to dehydration, which is clearly observed on the thermoanalytical curves. akjournals.com For magnesium hydrogen aspartate tetrahydrate, the dehydration process occurs in one stage.

The subsequent stages of decomposition involve the breakdown of the organic aspartate ligand. The temperature at which these decomposition events occur provides insight into the thermal stability of the compound. The final residue of the thermal decomposition of magnesium salts of organic acids in an air atmosphere is typically magnesium oxide.

DSC measurements provide information about the heat flow associated with thermal events. Endothermic peaks in a DSC scan correspond to processes that absorb heat, such as melting and dehydration, while exothermic peaks indicate heat-releasing processes, such as crystallization and some decomposition reactions. For magnesium hydrogen aspartate, an endothermic DSC peak is observed corresponding to the dehydration process.

Interactive Data Table: Thermal Decomposition Stages of Magnesium Hydrogen Aspartate

| Stage | Process | Technique | Observation | Reference |

| 1 | Dehydration | TGA/DTG/DTA | One-stage water loss | akjournals.com |

| 2 | Decomposition | TGA/DTG/DTA | Breakdown of the organic ligand | akjournals.com |

Application of Magnesium-Sensitive Electrodes for Ionized Magnesium Detection

Magnesium-sensitive electrodes, also known as ion-selective electrodes (ISEs), are electrochemical sensors used for the direct measurement of the activity or concentration of free (ionized) magnesium (Mg2+) in a solution. This is particularly important as ionized magnesium is the physiologically active form of the element.

A magnesium ISE typically consists of an ion-selective membrane, an internal reference electrode, and an internal filling solution. The membrane contains a neutral carrier or an ionophore that selectively binds to Mg2+ ions. When the electrode is immersed in a sample containing Mg2+ ions, a potential difference develops across the membrane that is proportional to the logarithm of the Mg2+ ion activity in the sample, as described by the Nernst equation.

These electrodes are used in a variety of applications, including clinical analysis of blood, serum, and plasma, as well as in environmental monitoring for the determination of water hardness. The selectivity of the electrode for magnesium over other cations, particularly calcium, is a critical performance characteristic.

The pH of the sample can influence the measurement of ionized magnesium, as changes in pH can affect the binding of magnesium to proteins and other ligands. Therefore, it is often necessary to control or correct for the pH of the sample during measurement. The normal range for ionized magnesium in human blood is typically between 0.46 and 0.60 mmol/L.

Interactive Data Table: Characteristics of Magnesium-Sensitive Electrodes

| Characteristic | Description | Reference |

| Principle | Potentiometric measurement based on selective Mg2+ binding | |

| Key Component | Ion-selective membrane with a magnesium ionophore | |

| Applications | Clinical analysis, water hardness determination | |

| Interfering Ion | Calcium (Ca2+) | |

| Influencing Factor | pH of the sample |

Coordination Chemistry and Molecular Interactions of Magnesium Dl Aspartate

Ligand-Metal Complex Formation and Stability Constants

The formation of a stable complex between a metal ion and a ligand is a key concept in coordination chemistry. In the case of magnesium DL-aspartate, the aspartate molecule acts as a ligand, donating electron pairs to the magnesium ion to form coordinate bonds.

The stability of the magnesium-aspartate complex is governed by fundamental thermodynamic principles. The formation of the complex is a result of a delicate balance between enthalpic and entropic factors. mdpi.comnih.gov The change in Gibbs free energy (ΔG) for the complexation reaction determines its spontaneity and stability. A negative ΔG, indicating a spontaneous process, is driven by changes in enthalpy (ΔH), related to bond formation, and entropy (ΔS), related to the change in disorder of the system.

The chelate effect is a significant driving force for the formation of the magnesium-aspartate complex. When the multidentate aspartate ligand binds to the magnesium ion, it displaces several water molecules from the magnesium's coordination sphere. This release of solvent molecules results in a significant increase in the entropy of the system, making the chelate complex more stable than a complex formed with a similar monodentate ligand.

Several factors contribute to the stability of the magnesium DL-aspartate chelate:

Ring Size: When a ligand binds to a metal ion at two or more points, it forms a chelate ring. The stability of the complex is influenced by the size of these rings, with five- and six-membered rings being the most stable due to minimal ring strain. Aspartate can form such stable rings with magnesium.

Number of Chelate Rings: The stability of a complex generally increases with the number of chelate rings formed. Aspartic acid, being a potentially tridentate ligand, can form two chelate rings with a magnesium ion, which significantly enhances the stability of the resulting complex.

Ligand Basicity: The basicity of the donor atoms on the ligand plays a crucial role. More basic ligands form more stable complexes. The carboxylate and amino groups of aspartate are the donor sites, and their basicity influences the strength of their interaction with the magnesium ion.

The properties of the magnesium ion itself are critical to the stability of the complex:

Ionic Radius and Charge: Magnesium is a divalent cation (Mg²⁺) with a relatively small ionic radius. nih.gov This results in a high charge density, leading to strong electrostatic attraction with the negatively charged carboxylate groups of the aspartate ligand, thereby contributing to the stability of the complex.

Electronic Structure: As a main group element, magnesium has a noble gas electronic configuration and its bonding is primarily electrostatic. It acts as a "hard" acid, preferentially binding to "hard" donor atoms like the oxygen of the carboxylate groups and the nitrogen of the amino group in aspartate. mdpi.com

Mechanisms of Aspartate Binding to Magnesium Ions

Aspartic acid is a versatile ligand capable of binding to magnesium in several ways, depending on the conditions. mdpi.comnih.gov It possesses three potential coordination sites: the two carboxylate groups (α and β) and the α-amino group. wbcil.com

The coordination of aspartate to magnesium can occur through different modes:

Monodentate: The aspartate ligand binds to the magnesium ion through only one of its carboxylate groups.

Bidentate: The ligand binds through two donor atoms. This can happen in a "glycinate-like" manner, involving the α-amino and α-carboxylate groups to form a five-membered ring, or through both carboxylate groups, which would form a less stable seven-membered ring. mdpi.com

Tridentate: All three donor groups (both carboxylates and the amino group) coordinate to the magnesium ion, forming a highly stable complex with two chelate rings. mdpi.comnih.gov

In the solid state, magnesium aspartate can form a coordination polymer where the aspartate ligands bridge multiple magnesium centers. The magnesium ion typically exhibits a six-coordinate octahedral geometry, with water molecules often completing the coordination sphere. mdpi.comtum.de For instance, in the crystal structure of racemic magnesium bis(hydrogen aspartate) tetrahydrate, the magnesium is in an octahedral environment with four water molecules in the equatorial plane and two β-carboxylate oxygen atoms in the axial positions. tum.de

The interaction between magnesium and aspartate is highly dependent on the pH of the solution. mdpi.comnih.gov This is because the protonation state of the aspartate molecule changes with pH, which in turn affects the availability of its donor groups for coordination.

Low pH: At very low pH, all functional groups are protonated, and the aspartate molecule has a net positive charge, making it a poor ligand for the positively charged magnesium ion.

Intermediate pH: As the pH increases, the carboxyl groups deprotonate, becoming available for coordination. In this range, bidentate coordination involving the two carboxylate groups is possible.

High pH: At strongly alkaline conditions (pH > 10), the amino group also deprotonates, and the aspartate acts as a tridentate ligand, forming the most stable complex with magnesium. mdpi.comnih.gov In this state, it coordinates via an N, O, O donor set. mdpi.comnih.gov

The varying coordination modes of the aspartate ligand at different pH values highlight the complexity and dynamic nature of its interaction with magnesium ions. mdpi.comnih.gov

| pH Range | Predominant Aspartic Acid Species | Available Donor Groups for Coordination |

| < 2.1 | H₃Asp⁺ | None |

| 2.1 - 3.9 | H₂Asp | α-carboxylate |

| 3.9 - 9.8 | HAsp⁻ | α- and β-carboxylates |

| > 9.8 | Asp²⁻ | α- and β-carboxylates, α-amino |

Theoretical and Computational Modeling of Magnesium-Aspartate Complexes

Theoretical and computational modeling provides powerful tools to investigate the structure, stability, and dynamic behavior of magnesium-aspartate complexes at an atomic level. These methods complement experimental studies by offering detailed insights into molecular interactions that are often difficult to observe directly.

Quantum Mechanical Calculations for Binding Energies

Quantum mechanics (QM) offers a foundational approach to understanding the energetics of chemical bonds and intermolecular forces within magnesium-aspartate complexes. By solving approximations of the Schrödinger equation, QM methods can accurately predict molecular structures, charge distributions, and, crucially, the binding energies that govern complex formation and stability.

Ab initio quantum-chemical methods have been employed to perform systematic theoretical studies of the molecular structure and bond characteristics of magnesium aspartates in an aqueous environment. researchgate.net These calculations involve optimizing the geometry of a "supermolecule," which includes the magnesium-aspartate salt and a defined number of water molecules (e.g., n = 20, 40, 60, 100), by minimizing the total energy of the system. researchgate.net This approach allows for the determination of key parameters such as total energy, charge distribution, bond lengths, and bond orders, providing a detailed picture of the complex's electronic structure. researchgate.net

Modern computational methods, such as the Protein-Ligand QM-VM2 (PLQM-VM2) approach, combine QM potentials with statistical mechanics to calculate binding free energies. acs.org While often applied to larger protein-ligand systems, the underlying principles are relevant for smaller complexes like magnesium aspartate. These methods can refine energies for different conformations, providing a more accurate thermodynamic profile than molecular mechanics (MM) alone. acs.orgnih.gov

Table 1: Parameters from Quantum-Chemical Modeling of a K⁺Mg²⁺(Asp⁻)₃ Complex in Aqueous Solution

| Parameter | Description |

|---|---|

| Total Energy (E) | The optimized total energy of the supermolecule complex. researchgate.net |

| Charge Distribution | The calculated electronic charge on individual atoms within the complex. researchgate.net |

| Bond Length | The equilibrium distance between bonded atoms (e.g., Mg-O). researchgate.net |

| Bond Order | A measure of the number of chemical bonds between two atoms. researchgate.net |

Molecular Dynamics Simulations of Complex Behavior in Solution

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For magnesium DL-aspartate, MD simulations provide critical insights into its dynamic behavior in a solution, particularly in water, which is its most relevant biological and chemical environment.

These simulations model the aqueous solution by placing the magnesium and aspartate ions in a box of explicitly represented water molecules. By calculating the forces between all particles and integrating Newton's laws of motion, a trajectory of the system is generated, revealing how the complex forms, its structural fluctuations, and its interaction with the surrounding solvent.

A key aspect revealed by MD simulations is the structure of the solvation shells around the magnesium ion (Mg²⁺). Mg²⁺ has a strong affinity for water, forming a tightly bound and stable first solvation shell, typically consisting of six water molecules in a regular octahedral coordination structure. researchgate.netosu.edu The residence time for a water molecule in this first shell is exceptionally long (on the order of microseconds), meaning the Mg(H₂O)₆²⁺ hexahydrate complex is very stable. researchgate.netosu.edu For aspartate to bind directly to magnesium (inner-sphere coordination), it must displace one or more of these tightly held water molecules, a process that has a significant energetic barrier. osu.edu

MD simulations have been used extensively to study the role of Mg²⁺ in biological systems where it interacts with aspartate residues. For example, in studies of aspartyl-tRNA synthetase, MD free energy simulations have shown that Mg²⁺ cations are essential for binding specificity. nih.gov The simulations reveal that the cations contribute to specificity through long-range electrostatic interactions with the aspartate side chain. nih.gov This demonstrates how MD can elucidate not just static structure but also the functional, dynamic roles of the magnesium-aspartate interaction.

Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Mg²⁺

| Finding | Description | Source |

|---|---|---|

| Solvation Structure | Mg²⁺ forms a stable, regular octahedral first solvation shell with six water molecules. | researchgate.net |

| Water Residence Time | The lifetime of a water molecule in the first solvation shell is very long (~10 µs), indicating a high energetic barrier for ligand exchange. | researchgate.netosu.edu |

| Ion Pairing | In simulations of magnesium chloride, the fraction of direct contact ion pairs is practically zero, with Mg²⁺ preferring to maintain its full hydration shell. | researchgate.net |

Machine Learning Approaches for Predicting Stability and Selectivity

Machine learning (ML) has emerged as a powerful, data-driven approach to accelerate the discovery and characterization of chemical compounds and materials. researchgate.net In the context of coordination chemistry, ML models can be trained on existing experimental data to predict the stability and selectivity of metal-ligand complexes like magnesium aspartate, often much faster than traditional computational methods. nih.govaip.org

The primary goal of using ML in this area is to predict stability constants (log K), which quantify the strength of the interaction between a metal ion and a ligand in solution. aip.org By training deep neural networks on large databases of known stability constants, such as those from the National Institute of Standards and Technology (NIST), models can learn the complex relationships between a ligand's chemical structure and its binding affinity for a specific metal. nih.gov

Several ML algorithms have been applied to predict properties in related fields, such as for magnesium alloys, including Artificial Neural Networks (ANN), k-Nearest Neighbors (k-NN), and Random Forest (RF). researchgate.net These models use various features, or descriptors, of the molecules to make predictions. For metal-ligand complexes, these features can include structural information, electronic properties, and functional groups present in the ligand. aip.org The trained models can then be used to rapidly screen new ligands or predict the stability of existing ones under different conditions.

For magnesium-aspartate, an ML model could predict its stability constant relative to other amino acids or ligands. Furthermore, it could predict selectivity—for instance, the preference of a novel chelating agent for magnesium over other biologically relevant cations like calcium. This predictive power is crucial for designing new molecules with specific metal-binding properties. nih.gov

Table 3: Application of Machine Learning Models in Predicting Metal Complex Properties

| Machine Learning Model | Application | Predicted Property |

|---|---|---|

| Deep Neural Networks (e.g., Chemprop) | Prediction of metal-ligand stability constants. | log K values, metal ion selectivity. nih.govaip.org |

| Artificial Neural Network (ANN) | Modeling non-linear relationships in materials science. | Phases and mechanical properties of Mg alloys. researchgate.net |

| Random Forest (RF) | Classification and regression for complex data. | Prediction of phases and ductility in Mg alloys. |

Interaction Dynamics with Other Cations (e.g., Calcium) at the Molecular Level

The interaction of magnesium aspartate with other cations, particularly calcium (Ca²⁺), is of significant interest due to the competitive and often opposing roles of these two ions in biological systems. Both Mg²⁺ and Ca²⁺ are divalent cations of similar size, yet they exhibit distinct coordination chemistries that lead to different interaction dynamics with ligands like aspartate.

¹H NMR studies have been used to establish the modes of binding for both magnesium and calcium with L-aspartic acid. nih.gov These studies revealed that while both cations interact with the carboxyl groups of aspartate, only the magnesium ion also binds with the amino group. nih.gov This suggests a fundamental difference in the coordination geometry and the nature of the complex formed. Calcium's interaction is primarily electrostatic with the carboxylate oxygens, whereas magnesium can form a more structured chelate involving the amino group as well.

Molecular dynamics simulations further illuminate these differences. Studies on calcium-binding proteins that use aspartate as a coordinating residue show that the inherent rigidity or flexibility of the binding loop is critical for selective ligation. nih.gov Ca²⁺ is more flexible in its coordination requirements regarding bond angles and distances and can accommodate a higher coordination number (typically 7-8) compared to Mg²⁺, which strongly prefers a rigid octahedral geometry with a coordination number of 6. nih.gov

This difference in coordination preference is central to their competitive interaction. Aspartate residues in a flexible protein loop can easily wrap around the larger Ca²⁺ ion, satisfying its coordination sphere. In contrast, for Mg²⁺ to bind effectively, the aspartate and other coordinating ligands must be pre-organized into a specific octahedral geometry, which is entropically unfavorable.

Furthermore, research on biomineralization shows that aspartate can influence the interaction between magnesium and calcium in crystallization processes. Aspartate can enhance the dehydration of the stable Mg²⁺ hydration shell, promoting its incorporation into a calcite (calcium carbonate) crystal lattice. nih.gov This indicates that at a molecular level, aspartate can act as a mediator, altering the energetic barriers that typically keep aqueous Mg²⁺ and Ca²⁺ segregated in mineral formation.

Table 4: Comparison of Magnesium and Calcium Interaction with Aspartate

| Feature | Magnesium (Mg²⁺) | Calcium (Ca²⁺) |

|---|---|---|

| Binding Sites on Aspartate | Interacts with carboxyl groups and the amino group. nih.gov | Interacts primarily with the carboxyl groups. nih.gov |

| Preferred Coordination Number | 6 | 7-8 |

| Preferred Geometry | Rigid Octahedral | Flexible (Irregular) |

| Hydration Shell | Tightly bound, slow water exchange. | More labile, faster water exchange. |

| Interaction with Flexible Ligands | Requires pre-organized binding site. | Can organize flexible ligands around itself. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Magnesium DL-aspartate |

| Magnesium |

| Calcium |

| Aspartic acid |

| Magnesium oxide |

| Magnesium citrate |

| Calcite (Calcium carbonate) |

Biochemical Roles and Cellular Mechanisms of Aspartate and Magnesium Interplay

Cellular and Intracellular Magnesium Homeostasis Regulation

Magnesium (Mg2+) is the second most abundant intracellular cation and is vital for a vast array of cellular functions. nih.govjst.go.jpnih.gov It is an essential cofactor for over 300 enzymes, particularly those involved in energy metabolism like ATPases, and plays a critical role in stabilizing membranes, nucleic acids, and ribosomes. jst.go.jpannualreviews.org The regulation of cellular Mg2+ is a complex process involving transport across membranes, intracellular buffering, and sequestration within organelles to maintain a narrow range of free cytosolic Mg2+ concentration, typically between 0.25 and 1 mM. nih.govnih.gov

The transport of magnesium ions across biological membranes is a fundamental process for maintaining cellular homeostasis. This movement is facilitated by two primary types of mechanisms: channels, which are primarily involved in Mg2+ influx, and exchangers, which predominantly mediate Mg2+ efflux. nih.gov Early studies suggested that cell membranes have a low permeability to Mg2+, but newer techniques have provided clear evidence for specific and regulated Mg2+ transport systems. annualreviews.org

Magnesium influx into the cell occurs via specific channels. nih.gov These pathways allow Mg2+ to move down its electrochemical gradient. While some of these channels show a relative specificity for Mg2+, they can often transport other divalent cations as well. nih.gov

Conversely, magnesium efflux is largely handled by exchanger proteins. nih.gov A primary mechanism for extruding Mg2+ from the cell to keep its intracellular concentration below its electrochemical equilibrium is the Na+/Mg2+ exchanger. annualreviews.org This system utilizes the sodium gradient to actively transport magnesium out of the cell. Evidence suggests this Na+-dependent Mg2+ efflux is a common, widely distributed system across various tissues. annualreviews.org The coordinated action of these influx and efflux systems is crucial for the precise regulation of intracellular magnesium levels. nih.govannualreviews.org

A number of specific proteins have been identified as key players in mediating Mg2+ transport across cellular membranes. These include members of the TRPM, SLC41, MagT, and CNNM families. jst.go.jpnih.gov

TRPM6/7 (Transient Receptor Potential Melastatin 6 & 7): These proteins are unique "chanzymes," possessing both an ion channel and a kinase domain. nih.govmdpi.comresearchgate.net TRPM7 is ubiquitously expressed and is considered a primary mechanism for cellular Mg2+ uptake, while TRPM6 is found mainly in epithelial tissues like the intestine and kidney, where it is crucial for whole-body Mg2+ absorption and reabsorption. mdpi.comresearchgate.netnih.govresearchgate.net They can form homomeric channels or heteromeric TRPM6/7 complexes, which may have distinct regulatory properties. nih.govnih.gov Loss-of-function mutations in the TRPM6 gene lead to familial hypomagnesemia, highlighting its critical role in systemic magnesium balance. nih.govresearchgate.net

SLC41A1 (Solute Carrier Family 41 Member 1): This protein is a vertebrate homolog of the prokaryotic MgtE Mg2+ transporter and functions as a Na+/Mg2+ exchanger, mediating Mg2+ efflux. nih.govqueens.orgphysiology.org It is thought to play a role in extruding Mg2+ from cells, contributing to the maintenance of low intracellular concentrations. queens.orgnih.gov Studies have shown that SLC41A1 is located on the plasma membrane and its expression and trafficking can be regulated by cellular Mg2+ status, suggesting it's a central component of the vertebrate Mg2+ transport system. nih.govportlandpress.com While initial studies in cell lines demonstrated its role in Mg2+ efflux, subsequent studies in knockout mouse models suggest it may not be essential for regulating systemic Mg2+ homeostasis in vivo, indicating potential redundancy or different functions among SLC41 family members. queens.orgphysiology.org

MagT1 (Magnesium Transporter 1): Identified as a specific, voltage-dependent Mg2+ transporter, MagT1 mediates saturable Mg2+ uptake with a high affinity (Km of 0.23 mM). nih.govwikipedia.org It is expressed in various human tissues and appears to be upregulated in conditions of low extracellular Mg2+. wikipedia.org The MAGT1 protein is crucial for Mg2+ influx into specific immune cells, such as T cells, where magnesium is essential for an effective immune response. medlineplus.govmedlineplus.gov Mutations in the MAGT1 gene cause a primary immunodeficiency known as XMEN syndrome. researchgate.net More recent evidence also indicates MagT1 functions as a component of the oligosaccharyltransferase (OST) complex, linking it to protein glycosylation. wikipedia.org

CNNM2 (Cyclin and CBS Domain Divalent Metal Cation Transport Mediator 2): Members of the CNNM family are key players in magnesium homeostasis. mdpi.com CNNM2 is strongly expressed in the kidney's distal convoluted tubule and is localized to the basolateral membrane, the side away from the urinary filtrate. mdpi.comgenecards.orgnih.gov It is believed to function as a Na+/Mg2+ exchanger, mediating the final step of renal Mg2+ reabsorption by extruding Mg2+ from the tubular cells back into the bloodstream. nih.govresearchgate.net Mutations in the CNNM2 gene are associated with familial hypomagnesemia, underscoring its critical role in renal magnesium handling. genecards.orgnih.govfrontiersin.org

| Transporter | Family | Primary Function | Key Location(s) | Associated Pathology |

|---|---|---|---|---|

| TRPM6 | Transient Receptor Potential (TRP) | Mg2+ Influx (Channel) | Kidney, Intestine | Familial Hypomagnesemia with Secondary Hypocalcemia (HSH) nih.govresearchgate.net |

| TRPM7 | Transient Receptor Potential (TRP) | Mg2+ Influx (Channel) | Ubiquitous | Essential for cellular viability and proliferation nih.gov |

| SLC41A1 | Solute Carrier (SLC) | Mg2+ Efflux (Na+/Mg2+ Exchanger) | Kidney, Colon, Heart | Implicated in cellular Mg2+ balance nih.govnih.gov |

| MagT1 | Magnesium Transporter | Mg2+ Influx (Transporter) | Immune cells (T cells) | X-linked Immunodeficiency (XMEN Syndrome) medlineplus.govresearchgate.net |

| CNNM2 | Cyclin and CBS Domain (CNNM) | Mg2+ Efflux (Na+/Mg2+ Exchanger) | Kidney (Basolateral Membrane) | Familial Hypomagnesemia genecards.orgnih.gov |

Despite significant fluxes across the plasma membrane, the concentration of free intracellular Mg2+ ([Mg2+]i) is maintained within a stable, narrow range. nih.govnih.gov This stability is largely due to a potent intracellular buffering system. nih.gov It is estimated that only 1-5% of the total cellular magnesium is in its free, ionized form. nih.gov The vast majority is bound to various cellular components. nih.gov

The most significant intracellular Mg2+ buffer is adenosine (B11128) triphosphate (ATP). nih.govnih.gov In the cytoplasm, a substantial portion of Mg2+ exists as a complex with ATP and other phosphonucleotides and phosphometabolites. nih.govnih.gov This binding is crucial, as many enzymatic reactions that utilize ATP actually require the Mg-ATP complex as the true substrate. Other molecules, including phospholipids, proteins, and nucleic acids, also contribute to Mg2+ binding and buffering. nih.govnih.gov The coordinated action of membrane transport and this high buffering capacity ensures that [Mg2+]i remains stable, yet readily available to participate in cellular processes when needed. nih.govnih.gov

Cellular magnesium homeostasis is not static but is dynamically regulated by various metabolic and hormonal signals, which can induce significant fluxes of Mg2+ across the cell membrane. nih.govresearchgate.net

Hormones are key regulators of magnesium metabolism at both the systemic and cellular levels. Hormones such as parathyroid hormone, calcitonin, and catecholamines are known to control magnesium balance, particularly through their actions on the kidney, which is the primary organ for regulating Mg2+ excretion. nih.gov

At the cellular level, insulin (B600854) is considered a magnesiotropic hormone. mdpi.com It promotes the retention of magnesium within cells, in part by reducing the activity of the primary Mg2+ efflux system, the Na+/Mg2+ exchanger SLC41A1. mdpi.com This action highlights a reciprocal relationship where adequate intracellular Mg2+ is essential for proper insulin signaling, and insulin in turn helps maintain intracellular Mg2+ levels. mdpi.com Growth factors that signal through receptor tyrosine kinases, such as Epidermal Growth Factor (EGF), can also regulate Mg2+ transport by modulating the activity of TRPM6 and TRPM7 channels. mdpi.com While direct evidence linking cAMP signaling to specific transporters is still developing, many of the hormonal pathways that influence Mg2+ (e.g., those involving catecholamines) operate through cAMP as a second messenger, suggesting an indirect regulatory role.

In addition to cytosolic buffering, intracellular organelles play a crucial role in sequestering and buffering Mg2+. nih.gov Significant amounts of magnesium are localized within mitochondria, the nucleus, and the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells. nih.govnih.gov

Mitochondria: These organelles contain a high concentration of total magnesium (15-18 mM), where it is bound to proteins, phospholipids, and nucleotides. nih.govnih.gov Mitochondria are dynamic buffers of Mg2+. A protein called Mrs2, a homolog of the bacterial CorA transporter, facilitates the transport of Mg2+ into the mitochondrial matrix. jst.go.jputhscsa.edu This influx is essential for mitochondrial function, as many enzymes of the Krebs cycle and oxidative phosphorylation are Mg2+-dependent. Lactate (B86563) has been identified as a key metabolic signal that can trigger the release of Mg2+ from the ER, which is then taken up by mitochondria via Mrs2 to boost ATP production. uthscsa.edu

Aspartate Transport Systems and Mechanisms

Aspartate, an acidic amino acid, requires specific transport systems to cross cellular and organellar membranes. In many cells, transport is Na+-dependent and can operate against a significant concentration gradient. nih.gov

One of the most well-characterized mechanisms involving aspartate transport is the malate-aspartate shuttle . This complex system is crucial for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondrial matrix for use in oxidative phosphorylation. wikipedia.orgyoutube.comyoutube.com The inner mitochondrial membrane is impermeable to NADH, necessitating this shuttle. wikipedia.orgyoutube.com

The key components of the shuttle are:

Malate-alpha-ketoglutarate antiporter: Transports malate (B86768) into the matrix in exchange for α-ketoglutarate. wikipedia.org

Glutamate-aspartate antiporter: Transports glutamate (B1630785) into the matrix in exchange for aspartate. wikipedia.org

Malate dehydrogenase (cytosolic and mitochondrial isoforms): Interconverts malate and oxaloacetate. wikipedia.org

Aspartate aminotransferase (cytosolic and mitochondrial isoforms): Interconverts aspartate/α-ketoglutarate and oxaloacetate/glutamate. wikipedia.org

In the cytosol, NADH reduces oxaloacetate to malate. Malate is then transported into the mitochondrial matrix, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. To complete the cycle and regenerate the necessary substrates, oxaloacetate is transaminated to form aspartate, which is then transported back to the cytosol. wikipedia.orgyoutube.com

Beyond this shuttle, specific excitatory amino acid transporters (EAATs) are responsible for the uptake of aspartate and glutamate from the extracellular space, particularly in the nervous system where they function as neurotransmitters. nih.gov These transporters, part of the SLC1A family, co-transport their amino acid substrates with sodium ions and a proton, while counter-transporting a potassium ion. nih.gov Notably, these transporters can move both L-aspartate and D-aspartate with similar affinity. nih.gov Studies in prostate epithelial cells have also identified two distinct, Na+-dependent uptake systems for aspartate: a high-affinity system (Km = 10.0 µM) and a low-affinity system (Km = 0.8 mM). nih.gov

Characterization of Specific Aspartate Transporters (e.g., Dct System in Bacteria, Amino Acid Permeases)

The transport of aspartate across cellular membranes is a critical process mediated by specific transporter proteins. In bacteria, the dicarboxylate transport (Dct) system plays a significant role in the uptake of C4-dicarboxylates, including aspartate. The Dct system is composed of several proteins, with DctA being the permease component responsible for transporting dicarboxylates like malate, succinate, and fumarate. Aspartate can also be an efficient inducer of the Dct system. In Rhizobium leguminosarum, the Dct system has been shown to transport aspartate, which can influence nitrogen regulation within the cell.

In addition to the Dct system, amino acid permeases (Aaps) are also involved in aspartate transport. These permeases can be found in various organisms, from bacteria to fungi and higher eukaryotes. For instance, in the yeast Cryptococcus humicola, acidic amino acid permease homologs have been identified that are involved in D-aspartate uptake. In Bacillus licheniformis, the proteins YdgF, YvbW, and YveA have been predicted and experimentally verified to be involved in the active transport of L-aspartate. YveA, in particular, is a known L-aspartate and L-glutamate transporter in other Bacillus species and belongs to the amino acid/polyamine/organocation (APC) superfamily. The general amino acid permease (Gap1p) in Saccharomyces cerevisiae is another example of a broad-range permease that can import amino acids under nitrogen-limiting conditions.

Sodium-Dependent Transport Mechanisms of Aspartate

Many aspartate transporters utilize the electrochemical gradient of sodium ions to drive the uptake of aspartate against its concentration gradient. This mechanism of secondary active transport is crucial for maintaining appropriate intracellular concentrations of aspartate.

The glutamate transporter homolog GltPh from the archaeon Pyrococcus horikoshii is a well-characterized example of a sodium-dependent aspartate transporter. Functional characterization of purified GltPh reconstituted into liposomes has confirmed that it is a Na+-dependent transporter with high selectivity for aspartate. The transport of one aspartate molecule is coupled to the co-transport of at least two Na+ ions. Unlike the excitatory amino acid transporters (EAATs) in mammals, the transport via GltPh is independent of protons (H+) and potassium (K+). The transport cycle involves the binding of sodium ions and aspartate to the outward-facing conformation of the transporter, followed by a conformational change to an inward-facing state, where the substrate and ions are released into the cytoplasm.

Mammalian excitatory amino acid transporters (EAATs) also exhibit sodium-dependent transport of L-aspartate and L-glutamate. These transporters are part of the solute carrier family 1 (SLC1) and are expressed in various tissues, including the brain, intestine, and kidney. The transport process in EAATs is typically coupled to the symport of three sodium ions and one proton, along with the antiport of one potassium ion. This complex ion coupling allows for the powerful accumulation of glutamate and aspartate within cells, which is essential for terminating neurotransmission and preventing excitotoxicity.

Mitochondrial Carriers for Aspartate and Related Amino Acids (e.g., AGC, UCP)

The transport of aspartate across the inner mitochondrial membrane is mediated by specific mitochondrial carriers, which are part of the mitochondrial carrier (MC) family. These carriers are essential for interlinking metabolic pathways that occur in both the mitochondrial matrix and the cytoplasm.

The primary mitochondrial carriers for aspartate are the aspartate-glutamate carriers (AGCs). In humans, there are two isoforms, AGC1 (also known as Aralar1 or SLC25A12) and AGC2 (also known as citrin or SLC25A13). These proteins catalyze the exchange of mitochondrial aspartate for cytosolic glutamate and a proton. researchgate.netfrontiersin.org This transport is electrogenic, meaning it is driven by the mitochondrial membrane potential. researchgate.net The AGCs play a crucial role in the malate-aspartate shuttle, which is vital for transferring reducing equivalents from NADH produced during glycolysis in the cytoplasm to the mitochondrial electron transport chain. nih.gov

Uncoupling proteins (UCPs), particularly UCP2 in humans and AtUCP1 and AtUCP2 in Arabidopsis, have also been shown to transport aspartate. nih.gov These carriers can exchange aspartate for other dicarboxylates and phosphate (B84403). The proposed physiological role of UCP2 includes the export of four-carbon metabolites from the mitochondrial matrix in exchange for cytosolic phosphate, which is important in cellular metabolic reprogramming. nih.gov

Aspartate Efflux and Influx Systems in Microorganisms and Eukaryotic Cells

Both the uptake (influx) and removal (efflux) of aspartate are tightly regulated processes in cells. In microorganisms, a variety of transport systems are responsible for aspartate influx, as discussed in section 5.2.1. These systems allow bacteria and yeast to utilize aspartate as a source of carbon and nitrogen.

Aspartate efflux, the process of transporting aspartate out of the cell, is also a critical process. In bacteria, efflux pumps are transmembrane proteins that can extrude a wide range of substances, including amino acids. While many efflux pumps are associated with antibiotic resistance, they also play physiological roles in extruding metabolic byproducts and maintaining cellular homeostasis. The resistance-nodulation-cell division (RND) family of efflux pumps, for example, is prominent in Gram-negative bacteria and can transport a variety of substrates. The specific involvement of these pumps in aspartate efflux is an area of ongoing research.

In eukaryotic cells, the transport of aspartate is also bidirectional. The mitochondrial aspartate-glutamate carriers (AGCs) are a prime example of a system that facilitates both influx (of glutamate) and efflux (of aspartate) across the mitochondrial membrane. In the context of the entire cell, the balance between aspartate influx and efflux is crucial for various metabolic processes, including nucleotide and protein synthesis. For instance, cancer cells have been shown to rely on the import of aspartate through the transporter SLC1A3 to maintain proliferation, especially under conditions of mitochondrial respiration inhibition.

Enzymatic and Metabolic Pathways Involving Aspartate and Magnesium

Magnesium as a Cofactor for Enzyme Activity (e.g., ATP-dependent enzymes, DNA/RNA polymerases)

Magnesium ions (Mg2+) are essential cofactors for a vast number of enzymes, playing critical roles in their catalytic activity and structural stability. It is estimated that magnesium is a cofactor for over 600 enzymes and an activator for an additional 200.

A primary role of magnesium is in reactions involving adenosine triphosphate (ATP). ATP, the main energy currency of the cell, typically exists as a complex with magnesium (Mg-ATP). nih.gov Magnesium ions help to stabilize the negative charges on the phosphate groups of ATP, facilitating the nucleophilic attack on the phosphorus atoms that is central to phosphoryl transfer reactions. researchgate.net This is crucial for the activity of all ATP-dependent enzymes, such as kinases. Kinases are enzymes that transfer a phosphate group from ATP to a substrate, a fundamental process in cellular signaling and metabolism. For example, hexokinase, the first enzyme in the glycolytic pathway, requires Mg-ATP as a substrate to phosphorylate glucose. researchgate.net

Magnesium is also indispensable for the function of DNA and RNA polymerases, the enzymes responsible for the synthesis of DNA and RNA, respectively. acs.org The active sites of these polymerases typically contain two magnesium ions. acs.org One Mg2+ ion is thought to activate the 3'-hydroxyl group of the growing nucleic acid chain, making it a more potent nucleophile for attacking the alpha-phosphate of the incoming nucleotide triphosphate. The second Mg2+ ion helps to position the nucleotide triphosphate correctly in the active site and to stabilize the negative charge of the pyrophosphate leaving group during the polymerization reaction. This two-metal-ion mechanism is a conserved feature of nucleic acid polymerases and is essential for their catalytic efficiency and fidelity.

Aspartate's Role as a Metabolic Intermediate

Aspartate, a non-essential amino acid, plays a central role in key metabolic pathways, functioning as a critical link between carbohydrate and protein metabolism. patsnap.com It is synthesized from the Tricarboxylic Acid (TCA) cycle intermediate, oxaloacetate, through a transamination reaction. This strategic position allows it to participate in several vital biochemical processes, including the TCA cycle, the urea (B33335) cycle, and the synthesis of nucleic acids.

Tricarboxylic Acid (TCA) Cycle: Aspartate is intricately linked to the TCA cycle, a primary pathway for cellular energy production. patsnap.com Its reversible conversion to oxaloacetate, a key component of the cycle, is fundamental. This connection allows the carbon skeleton of aspartate to be used for energy generation. droracle.ai Furthermore, aspartate is a key component of the malate-aspartate shuttle. This shuttle is crucial for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondrial matrix, where they can enter the electron transport chain to produce ATP. wikipedia.org The shuttle effectively connects cytoplasmic energy-yielding pathways with mitochondrial ATP synthesis. droracle.ai

Urea Cycle: The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen, converting toxic ammonia (B1221849) into urea for excretion. patsnap.com Aspartate plays an indispensable role in this process by donating the second nitrogen atom required for the formation of the urea molecule. pearson.com In a specific step of the cycle, aspartate combines with citrulline to form argininosuccinate (B1211890) in an ATP-dependent reaction. patsnap.com This molecule is then cleaved, with the nitrogen from aspartate being incorporated into arginine, the direct precursor of urea. patsnap.com This process not only detoxifies ammonia but also links the metabolism of amino acids to nitrogen waste management. droracle.ai The carbon skeleton of aspartate is released as fumarate, another TCA cycle intermediate, further highlighting the interconnectedness of these pathways. patsnap.comdroracle.ai

Nucleic Acid Formation: Aspartate is an essential precursor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. patsnap.com It contributes atoms to the formation of both purine (B94841) and pyrimidine (B1678525) rings. In pyrimidine synthesis, aspartate provides three carbon atoms and one nitrogen atom for the initial ring structure, N-carbamoylaspartate. In purine synthesis, it donates a nitrogen atom during the formation of the purine ring. patsnap.com This role is critical for cell proliferation, growth, and the faithful transmission of genetic information. patsnap.com

| Metabolic Pathway | Specific Role of Aspartate | Key Outcome |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Converted to oxaloacetate; component of the malate-aspartate shuttle. patsnap.com | Contributes to cellular energy production and transports reducing equivalents for ATP synthesis. droracle.aiwikipedia.org |

| Urea Cycle | Donates the second nitrogen atom for urea synthesis via argininosuccinate formation. patsnap.compearson.com | Detoxification of ammonia and excretion of excess nitrogen. patsnap.com |

| Nucleic Acid Synthesis | Provides atoms for the formation of purine and pyrimidine rings. patsnap.com | Formation of DNA and RNA, essential for cell growth and replication. patsnap.com |

Interactions with Aspartate Kinase Activity and Regulation

Aspartate kinase (AK) is a crucial enzyme that catalyzes the first step in the biosynthetic pathway of the "aspartate family" of amino acids, which includes lysine (B10760008), threonine, and methionine. wikipedia.orgnih.gov This pathway is present in microorganisms and plants, making AK a target for herbicides and antibiotics. wikipedia.org The enzyme phosphorylates the β-carboxyl group of aspartate, a reaction that requires ATP. nih.govnih.gov

Like virtually all kinases, aspartate kinase activity is dependent on magnesium ions (Mg²⁺). wikipedia.org ATP exists predominantly in the cell as a complex with magnesium (Mg-ATP). wikipedia.orgbehrhaus.com This Mg-ATP complex is the actual substrate for the kinase, with the magnesium ion playing a critical role in stabilizing the phosphate groups of ATP and facilitating the transfer of the terminal phosphate group to aspartate. behrhaus.comformexc.com Therefore, magnesium acts as an essential cofactor, and its presence is necessary for the catalytic function of aspartate kinase. uniprot.orgresearchgate.net Studies on mutant forms of the enzyme have shown that alterations in its structure can lead to a requirement for higher concentrations of magnesium, underscoring the ion's direct involvement in the catalytic process. uniprot.org

The regulation of aspartate kinase is a classic example of allosteric feedback inhibition. wikipedia.orgnih.gov The activity of the enzyme is tightly controlled by the end products of the biosynthetic pathway it initiates. nih.gov

Feedback Inhibition: High concentrations of lysine and/or threonine can bind to regulatory sites on the aspartate kinase enzyme, distinct from the active site. wikipedia.orgnih.govresearchgate.net

Conformational Change: This binding induces a conformational change in the enzyme's structure, which reduces its affinity for its substrates (aspartate and Mg-ATP) and lowers its catalytic activity. nih.govnih.gov

Concerted Inhibition: In some organisms, such as Corynebacterium glutamicum, the inhibition by lysine and threonine is concerted, meaning both inhibitors must be present to achieve maximal inhibition. nih.gov

This regulatory mechanism allows the cell to efficiently control the synthesis of essential amino acids, producing them only when needed and conserving energy and resources when they are abundant. nih.gov

Influence on Cellular Energy Production (e.g., ATP Synthesis)

The interplay between aspartate and magnesium is fundamental to cellular energy production, culminating in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. formexc.comnews-medical.net

Magnesium's role is direct and indispensable. It is involved in over 300 enzymatic reactions, many of which are central to energy metabolism. behrhaus.comformexc.com Its primary functions in ATP synthesis include:

Enzyme Cofactor: Magnesium acts as a critical cofactor for the enzymes involved in glycolysis and oxidative phosphorylation, including the F0/F1-ATPase (ATP synthase) in mitochondria, which is responsible for the final step of ATP production. nih.gov

ATP Stabilization: The ATP molecule is inherently unstable. behrhaus.com Magnesium ions bind to the phosphate groups of ATP, forming the Mg-ATP complex. formexc.com This binding stabilizes the molecule, making it biologically active and usable by the cell for countless energy-requiring processes. behrhaus.com Without sufficient magnesium, ATP cannot be effectively produced or utilized, leading to a cellular energy deficit. behrhaus.comformexc.com Recent research has revealed that magnesium helps to orient the substrates (ADP and AMP) within the active site of enzymes like adenylate kinase, optimizing the angle for phosphoryl transfer and dramatically speeding up ATP production. news-medical.netnih.gov

Aspartate contributes to ATP synthesis primarily through its connection with the TCA cycle. patsnap.com By being converted into oxaloacetate, it provides intermediates that fuel the cycle. patsnap.com The oxidation of these intermediates in the TCA cycle generates the reduced coenzymes NADH and FADH₂, which then donate their electrons to the mitochondrial respiratory chain. nih.gov The energy released from this electron transport is used by ATP synthase to produce large quantities of ATP. nih.gov The malate-aspartate shuttle further enhances this process by ensuring that NADH produced in the cytoplasm during glycolysis can contribute to mitochondrial ATP synthesis. wikipedia.org

In essence, aspartate provides the fuel for the mitochondrial "powerhouses," while magnesium is essential for the machinery that converts this fuel into usable energy in the form of Mg-ATP.

Molecular Basis of N-methyl-D-aspartate (NMDA) Receptor Modulation by Magnesium Ions

Magnesium Blockade of NMDA Receptor Ion Channels

The N-methyl-D-aspartate (NMDA) receptor is a unique type of glutamate-gated ion channel that plays a critical role in the central nervous system. A key feature that distinguishes it from other glutamate receptors is its voltage-dependent blockade by extracellular magnesium ions (Mg²⁺). nih.govnih.gov

At the normal, negative resting membrane potential of a neuron (around -70 mV), the NMDA receptor channel is physically obstructed by a magnesium ion. mdpi.com The positively charged Mg²⁺ is drawn into the channel pore by the negative potential inside the cell, where it binds to a specific site and acts as a plug, preventing the influx of other ions, primarily calcium (Ca²⁺) and sodium (Na⁺), even when the neurotransmitter glutamate is bound to the receptor. nih.govnih.govresearchgate.net

This blockade is not permanent and is highly dependent on the membrane voltage. For the channel to open and allow ion flow, two conditions must be met simultaneously:

Glutamate (and a co-agonist like glycine (B1666218) or D-serine) must be bound to the receptor.

The postsynaptic membrane must be sufficiently depolarized (become less negative).

When the neuron is depolarized by excitatory input from other sources (often via AMPA receptors), the electrostatic attraction holding the Mg²⁺ ion in the channel pore is reduced. This depolarization repels the positively charged magnesium ion, expelling it from the channel back into the extracellular space. plos.org The removal of this magnesium block un-gates the channel, allowing Ca²⁺ and Na⁺ to flow into the neuron, leading to further depolarization and the activation of various calcium-dependent signaling pathways. nih.gov

| Receptor State | Membrane Potential | Glutamate Bound | Magnesium Block | Ion Flow |

|---|---|---|---|---|

| Resting | Hyperpolarized (~ -70mV) | No | Present | No |

| Glutamate Bound (at rest) | Hyperpolarized (~ -70mV) | Yes | Present | No |

| Activated | Depolarized | Yes | Removed | Yes (Ca²⁺, Na⁺ influx) |

Impact on Glutamatergic Excitatory Signaling and Neuronal Excitability

The voltage-dependent magnesium block of the NMDA receptor is a fundamental mechanism for regulating glutamatergic excitatory signaling and maintaining neuronal homeostasis. nih.gov It prevents the receptor from being activated by ambient, low levels of glutamate, thus protecting neurons from constant, excessive stimulation.